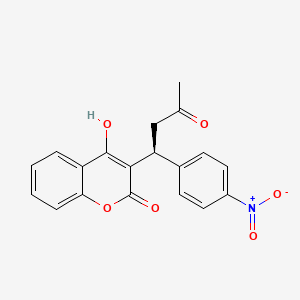

(S)-Acenocoumarol

Description

Properties

IUPAC Name |

4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859299 | |

| Record name | (S)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66556-78-3 | |

| Record name | (S)-Acenocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66556-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenocoumarol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENOCOUMAROL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O90VF03HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Acenocoumarol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Acenocoumarol is a potent oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists. It is widely used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are presented for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant effect of this compound is primarily achieved through the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors.

The vitamin K cycle involves the conversion of vitamin K from its quinone form to the reduced hydroquinone form (vitamin KH2). Vitamin KH2 serves as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on vitamin K-dependent proteins. This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions and subsequently interact with phospholipid membranes, a necessary step in the coagulation cascade.

During the carboxylation reaction, vitamin KH2 is oxidized to vitamin K epoxide. VKORC1 is responsible for the reduction of vitamin K epoxide back to vitamin K quinone, which can then be further reduced to vitamin KH2, thus completing the cycle.

This compound acts as a potent inhibitor of VKORC1.[1][2] By blocking this enzyme, it prevents the regeneration of vitamin KH2, leading to a depletion of the active form of vitamin K. This, in turn, results in the production of under-carboxylated and therefore inactive vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. The reduced levels of functional clotting factors disrupt the normal coagulation cascade, leading to a prolongation of clotting time and a reduction in the risk of thrombus formation.

Acenocoumarol is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is significantly more potent in its anticoagulant effect than the (R)-enantiomer.[3]

Signaling Pathway: The Vitamin K Cycle and Point of Inhibition

The following diagram illustrates the vitamin K cycle and the precise point of inhibition by this compound.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potency of acenocoumarol on VKORC1 has been compared with other vitamin K antagonists. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

| Anticoagulant | Target | IC50 (µM) | Reference |

| Acenocoumarol | VKORC1 | ~0.1 | |

| Warfarin | VKORC1 | ~0.6 | |

| Phenprocoumon | VKORC1 | ~0.3 |

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes and highlight that acenocoumarol is a more potent inhibitor of VKORC1 than warfarin. The (S)-enantiomer of acenocoumarol is known to be more potent than the (R)-enantiomer.

Experimental Protocols

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay is designed to measure the enzymatic activity of VKORC1 and its inhibition by compounds like this compound. The following is a representative protocol based on methodologies described in the literature.

Objective: To determine the IC50 value of this compound for the inhibition of VKORC1.

Materials:

-

Microsomal preparations containing human VKORC1.

-

Vitamin K1 epoxide substrate.

-

Dithiothreitol (DTT) as a reducing agent.

-

This compound stock solution of known concentration.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Quenching solution (e.g., a mixture of isopropanol and hexane).

-

High-performance liquid chromatography (HPLC) system with a UV detector.

Workflow Diagram:

Procedure:

-

Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the microsomal preparation with VKORC1, reaction buffer, and DTT.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should also be prepared.

-

Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the vitamin K1 epoxide substrate to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Extraction: Extract the resulting vitamin K1 from the reaction mixture using an organic solvent.

-

Analysis: Analyze the amount of vitamin K1 produced in each sample using HPLC with UV detection.

-

Data Analysis: Calculate the percentage of VKORC1 inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is a functional coagulation assay used to assess the extrinsic and common pathways of the coagulation cascade. It is the standard method for monitoring the therapeutic effect of vitamin K antagonists like acenocoumarol.

Objective: To measure the time it takes for plasma to clot after the addition of a thromboplastin reagent, reflecting the activity of vitamin K-dependent clotting factors.

Materials:

-

Patient citrated plasma sample.

-

Thromboplastin reagent (containing tissue factor and phospholipids) with calcium.

-

Coagulometer or a water bath and stopwatch.

-

Control plasma with a known PT value.

Workflow Diagram:

Procedure:

-

Sample Collection: Collect a whole blood sample from the patient in a tube containing sodium citrate anticoagulant.

-

Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.

-

Pre-warming: Pre-warm the patient plasma and the thromboplastin reagent to 37°C.

-

Reaction Initiation: Add a defined volume of the pre-warmed thromboplastin reagent to the pre-warmed plasma.

-

Clot Detection: Simultaneously start a timer and observe the mixture for the formation of a fibrin clot. The time taken for the clot to form is the Prothrombin Time (PT), measured in seconds. This is typically performed using an automated or semi-automated coagulometer.

-

INR Calculation: The PT result is then used to calculate the International Normalized Ratio (INR), which standardizes the results across different laboratories and thromboplastin reagents. The formula for INR is: INR = (Patient PT / Mean Normal PT) ^ ISI Where:

-

Patient PT is the prothrombin time of the patient's plasma.

-

Mean Normal PT is the geometric mean prothrombin time of a normal patient population.

-

ISI (International Sensitivity Index) is a value that indicates the sensitivity of the thromboplastin reagent compared to an international reference standard.

-

Conclusion

This compound exerts its anticoagulant effect through the potent and specific inhibition of VKORC1, a key enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of functional vitamin K-dependent coagulation factors, thereby impairing the coagulation cascade. The understanding of this mechanism, supported by quantitative data from in vitro assays and monitored clinically by the PT/INR test, is fundamental for its safe and effective use in the management of thromboembolic diseases. This technical guide provides a comprehensive resource for professionals in the fields of pharmacology, hematology, and drug development, offering a detailed perspective on the molecular basis of this compound's therapeutic action.

References

- 1. A Novel, Single Algorithm Approach to Predict Acenocoumarol Dose Based on CYP2C9 and VKORC1 Allele Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Pharmacogenetically Guided Acenocoumarol Dosing Algorithm for Chilean Patients: A Discovery Cohort Study [frontiersin.org]

- 3. pure.rug.nl [pure.rug.nl]

Stereospecific Properties of Acenocoumarol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenocoumarol, a potent oral anticoagulant, is administered as a racemic mixture of (R)- and (S)-enantiomers. These enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic properties, a phenomenon known as stereospecificity. This technical guide provides a comprehensive overview of the distinct characteristics of (R)- and (S)-acenocoumarol, focusing on their differential metabolism, anticoagulant activity, and the underlying mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the clinical implications of acenocoumarol's stereoisomerism and to provide a foundation for future research and development in the field of anticoagulation therapy.

Introduction

Acenocoumarol is a vitamin K antagonist widely used for the prevention and treatment of thromboembolic disorders.[1][2] It exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[3][4] Acenocoumarol is marketed as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, these two stereoisomers possess markedly different pharmacological profiles, which has significant clinical implications.[5] This guide delves into the stereospecific properties of acenocoumarol enantiomers, providing a detailed analysis of their pharmacokinetics, pharmacodynamics, and metabolism.

Pharmacokinetics: A Tale of Two Enantiomers

The pharmacokinetic profiles of (R)- and this compound differ substantially, primarily due to stereoselective metabolism. This leads to significant variations in their plasma concentrations, half-lives, and overall exposure.

Absorption and Distribution

Following oral administration, acenocoumarol is rapidly absorbed from the gastrointestinal tract. Studies have shown that there are no significant stereoselective differences in the absorption of the enantiomers. Both (R)- and this compound are highly bound to plasma proteins, mainly albumin (approximately 98% bound). The apparent volume of distribution at steady state (Vdss) is slightly larger for the (S)-enantiomer compared to the (R)-enantiomer.

Metabolism and Elimination

The most striking difference between the enantiomers lies in their metabolic clearance. The (S)-enantiomer is cleared from the plasma at a much faster rate than the (R)-enantiomer. This rapid clearance of this compound is the primary reason why the (R)-enantiomer is considered to be the major contributor to the overall anticoagulant effect of the racemic mixture.

The metabolism of acenocoumarol is primarily hepatic and is mediated by the cytochrome P450 (CYP) enzyme system. The hydroxylation of the coumarin ring at the 6- and 7-positions is the main metabolic pathway.

-

This compound: Primarily metabolized by CYP2C9 .

-

(R)-Acenocoumarol: Metabolized by multiple CYP isoforms, including CYP2C9 , CYP1A2 , and CYP2C19 .

This stereoselective metabolism results in a significantly shorter elimination half-life for this compound compared to (R)-acenocoumarol.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of (R)- and this compound in healthy volunteers.

| Parameter | (R)-(+)-Acenocoumarol | (S)-(-)-Acenocoumarol | Racemic Acenocoumarol | Reference(s) |

| Total Plasma Clearance (ml/min) | ~34 | ~370 | ~145 | |

| Apparent Elimination Half-life (t½) (hours) | ~8.5 | ~2.5 | ~8.0 | |

| Apparent Volume of Distribution (Vdss) (L) | ~20 | ~34 | ~22 | |

| Protein Binding (%) | ~98 | ~98 | ~98 |

Pharmacodynamics: Stereoselective Inhibition of VKORC1

The anticoagulant effect of acenocoumarol is achieved through the inhibition of VKORC1. While both enantiomers are capable of inhibiting this enzyme, they exhibit different potencies.

In vitro studies have shown that (R)-acenocoumarol is a more potent inhibitor of VKORC1 than this compound. However, due to its significantly lower plasma concentrations resulting from rapid metabolism, the in vivo contribution of this compound to the anticoagulant effect is generally considered to be minor in individuals with normal CYP2C9 function. In contrast, the (R)-enantiomer, with its longer half-life and higher plasma concentrations, is the primary determinant of the therapeutic effect of racemic acenocoumarol.

A cell-based assay has shown that acenocoumarol is a more efficient inhibitor of VKOR activity compared to other vitamin K antagonists like warfarin and phenprocoumon, with an IC50 approximately sixfold lower.

Signaling and Metabolic Pathways

The Vitamin K Cycle and its Inhibition

The anticoagulant action of acenocoumarol is centered on the disruption of the vitamin K cycle. This cycle is crucial for the post-translational gamma-carboxylation of glutamic acid residues in vitamin K-dependent coagulation factors. This carboxylation is necessary for their biological activity. Acenocoumarol inhibits VKORC1, preventing the regeneration of vitamin K hydroquinone, the active form of vitamin K, and thereby impairing the synthesis of functional clotting factors.

Caption: The Vitamin K cycle and the inhibitory action of acenocoumarol on VKORC1.

Stereoselective Metabolic Pathways

The differential metabolism of acenocoumarol enantiomers is a critical aspect of their stereospecific properties. The following diagram illustrates the primary metabolic routes for each enantiomer.

Caption: Stereoselective metabolic pathways of (R)- and this compound.

Experimental Protocols

This section outlines the general methodologies employed in the study of acenocoumarol's stereospecific properties.

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of (R)- and this compound in biological matrices are typically achieved using chiral HPLC.

-

Principle: Chiral stationary phases (CSPs) are used to differentially interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed.

-

Typical Protocol:

-

Sample Preparation: Plasma or urine samples are subjected to protein precipitation and/or liquid-liquid extraction to isolate the drug.

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Chiral Column: A column such as Chiralpak® IB or Chiralcel® OD is utilized.

-

Mobile Phase: A normal-phase mobile phase, often a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine), is used for elution. A reverse-phase method may also be used with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.

-

Detection: The enantiomers are detected by their UV absorbance, typically around 308 nm.

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.

-

In Vitro Metabolism Studies using Human Liver Microsomes

Human liver microsomes (HLMs) are a common in vitro model for studying the metabolism of drugs by CYP enzymes.

-

Principle: HLMs contain a high concentration of CYP enzymes. By incubating the drug with HLMs and necessary cofactors, the formation of metabolites can be measured.

-

Typical Protocol:

-

Incubation Mixture: A typical incubation mixture contains pooled HLMs (e.g., 0.5 mg/mL protein), the acenocoumarol enantiomer (substrate), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor regenerating system, typically NADPH.

-

Incubation: The mixture is incubated at 37°C for a specific period (e.g., 0 to 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Assessment of Anticoagulant Activity: VKORC1 Inhibition Assay

The inhibitory potency of acenocoumarol enantiomers on VKORC1 can be determined using various in vitro assays.

-

Principle: These assays measure the activity of the VKORC1 enzyme in the presence of varying concentrations of the inhibitor.

-

Cell-Based Assay Protocol:

-

Cell Culture: A cell line expressing VKORC1 (e.g., HEK293 cells) is used.

-

Incubation: The cells are incubated with a vitamin K epoxide substrate and different concentrations of the acenocoumarol enantiomer.

-

Measurement of VKOR Activity: The activity of VKORC1 is determined by measuring the conversion of vitamin K epoxide to vitamin K. This can be quantified using methods like HPLC or a coupled assay that measures the carboxylation of a reporter protein.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.

-

Logical Flow of Stereospecific Effects

The distinct properties of acenocoumarol enantiomers follow a logical cascade of events, from differential metabolism to their ultimate contribution to the anticoagulant effect.

Caption: Logical relationship of the stereospecific properties of acenocoumarol enantiomers.

Conclusion

The stereospecific properties of acenocoumarol enantiomers are a critical determinant of the drug's overall clinical effect. The profound differences in their metabolism, leading to distinct pharmacokinetic and pharmacodynamic profiles, underscore the importance of considering stereoisomerism in drug development and therapy. The (R)-enantiomer, due to its slower clearance and consequently higher plasma exposure, is the principal contributor to the anticoagulant activity of the racemic mixture. A thorough understanding of these stereospecific characteristics is essential for optimizing anticoagulant therapy, managing drug interactions, and developing novel anticoagulants with improved therapeutic profiles. This guide provides a foundational understanding for professionals engaged in the research and development of such therapies.

References

(S)-Acenocoumarol Vitamin K Epoxide Reductase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibition of Vitamin K Epoxide Reductase (VKOR) by (S)-acenocoumarol, a potent vitamin K antagonist. It details the molecular mechanism of action, presents quantitative inhibitory data, and provides comprehensive experimental protocols for assessing VKOR inhibition. This document is intended to serve as a valuable resource for researchers and professionals involved in anticoagulant drug discovery and development.

Introduction

Acenocoumarol is a coumarin-based anticoagulant used in the prevention and treatment of thromboembolic disorders.[1] It functions as a vitamin K antagonist by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.[3][4] this compound is the more potent enantiomer of the drug. This guide focuses on the specific interaction between this compound and VKOR, providing a technical framework for its study.

Mechanism of Action: The Vitamin K Cycle

The vitamin K cycle is a crucial metabolic pathway that facilitates the γ-carboxylation of glutamate residues in vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X. This carboxylation is essential for their biological activity.

The cycle involves the following key steps:

-

Carboxylation: The enzyme γ-glutamyl carboxylase (GGCX) utilizes the reduced form of vitamin K (vitamin K hydroquinone, KH2) to convert glutamate residues to γ-carboxyglutamate (Gla). In this process, KH2 is oxidized to vitamin K epoxide (KO).

-

Reduction of Vitamin K Epoxide: VKOR, an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of KO back to vitamin K quinone.

-

Reduction of Vitamin K Quinone: Vitamin K quinone is further reduced to the active KH2 form, which can then be re-utilized by GGCX. This step can be catalyzed by VKOR or other reductases.

This compound exerts its anticoagulant effect by potently inhibiting VKOR. This blockage of KO reduction leads to an accumulation of KO and a depletion of KH2. The resulting lack of KH2 impairs the function of GGCX, leading to the production of under-carboxylated, inactive clotting factors and thus inhibiting blood coagulation.

Quantitative Inhibition Data

The inhibitory potency of this compound against VKOR is typically quantified by its half-maximal inhibitory concentration (IC50). Cell-based assays provide a more physiologically relevant measure of this value compared to in vitro assays that use artificial reducing agents like dithiothreitol (DTT).

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | Cell-based VKOR activity assay | 0.81 | |

| Warfarin | Cell-based VKOR activity assay | ~6.6 | |

| Phenprocoumon | Cell-based VKOR activity assay | ~1.3 | |

| Fluindione | Cell-based VKOR activity assay | ~6.6 |

Table 1: Comparative IC50 values of various vitamin K antagonists against VKOR.

As indicated in Table 1, acenocoumarol is a highly potent inhibitor of VKOR, with a significantly lower IC50 value compared to other commonly used anticoagulants.

Experimental Protocols

Two primary types of assays are used to determine VKOR inhibition: in vitro assays and cell-based assays.

In Vitro VKOR Inhibition Assay (DTT-driven)

This assay measures the direct inhibition of VKOR in a cell-free system. While historically used, the use of the non-physiological reducing agent dithiothreitol (DTT) can lead to results that do not fully reflect the in vivo situation.

Materials:

-

Microsomes containing VKORC1

-

Vitamin K epoxide (KO)

-

Dithiothreitol (DTT)

-

This compound

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., isopropanol/hexane)

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Microsome Preparation: Isolate microsomes from cells overexpressing VKORC1.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specified concentration of DTT, and the microsomal preparation.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Initiation: Start the reaction by adding a defined concentration of KO.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the organic (hexane) phase.

-

Analysis: Evaporate the solvent from the organic phase and resuspend the residue in a suitable solvent for HPLC analysis.

-

Quantification: Use HPLC to separate and quantify the amounts of KO and the product, vitamin K quinone.

-

Data Analysis: Calculate the percentage of VKOR inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based VKOR Inhibition Assay

This assay measures VKOR activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Materials:

-

HEK293 cells stably expressing a vitamin K-dependent reporter protein (e.g., Factor IX)

-

Cell culture medium

-

Vitamin K epoxide (KO)

-

This compound

-

ELISA kit for the reporter protein

Protocol:

-

Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Substrate Addition: Add a fixed concentration of KO to the cell culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the expression and secretion of the reporter protein.

-

Sample Collection: Collect the cell culture supernatant.

-

Reporter Protein Quantification: Measure the amount of carboxylated (active) reporter protein in the supernatant using a specific ELISA.

-

Data Analysis: Determine the percentage of VKOR inhibition based on the reduction in the amount of active reporter protein for each this compound concentration. Calculate the IC50 value from the resulting dose-response curve.

References

- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(S)-Acenocoumarol: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of (S)-Acenocoumarol, the more potent enantiomer of the anticoagulant acenocoumarol. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, its mechanism of action, and the influence of genetic factors on its activity. Experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties compared to its R-enantiomer, primarily driven by stereoselective metabolism. Acenocoumarol is administered as a racemic mixture, but the S-enantiomer is a more potent inhibitor of Vitamin K epoxide reductase.[1]

Absorption

Acenocoumarol is rapidly absorbed after oral administration, with at least 60% of the dose being systemically available.[2] Peak plasma concentrations are typically reached within 1 to 3 hours.[2][3]

Distribution

Over 98% of acenocoumarol is bound to plasma proteins, mainly albumin.[2] The apparent volume of distribution at steady state for the S(-)-enantiomer is approximately 1.5 to 2 times that of the R(+)-enantiomer.

Metabolism

The metabolism of this compound is a critical determinant of its pharmacokinetic profile and is primarily hepatic.

-

Primary Metabolizing Enzyme: Cytochrome P450 2C9 (CYP2C9) is the principal enzyme responsible for the metabolism of this compound.

-

Metabolic Pathways: The main metabolic pathways are 6- and 7-hydroxylation.

-

Stereoselectivity: The metabolism of acenocoumarol is highly stereoselective for the S-enantiomer, which is metabolized much more rapidly than the R-enantiomer. This results in a significantly shorter half-life for this compound.

Excretion

Acenocoumarol and its metabolites are excreted in both urine and feces. Approximately 60% of the drug is excreted in the urine and 29% in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and the racemic mixture.

| Parameter | This compound | Racemic Acenocoumarol | Reference(s) |

| Half-life (t½) | 1.0 ± 0.2 hours (in CYP2C91/1) | 8 to 11 hours | , |

| 2.0 ± 0.7 hours (in CYP2C91/3) | |||

| Oral Clearance (CL/F) | 19.8 ± 3.1 L/h (in CYP2C91/1) | 1.86 - 5.62 L/h | , |

| 10.9 ± 3.0 L/h (in CYP2C91/3) | |||

| Volume of Distribution (Vd) | 1.5 to 2 times that of R(+) | - | |

| Time to Peak Plasma Concentration (Tmax) | - | 1 to 3 hours | |

| Protein Binding | >98% (mainly albumin) | >98% (mainly albumin) |

Table 1: Pharmacokinetic Parameters of this compound and Racemic Acenocoumarol.

| CYP2C9 Genotype | Mean this compound Oral Clearance (L/h) | Mean this compound Half-life (h) | Reference(s) |

| 1/1 | 19.8 ± 3.1 | 1.0 ± 0.2 | |

| 1/3 | 10.9 ± 3.0 | 2.0 ± 0.7 |

Table 2: Influence of CYP2C9 Genotype on this compound Pharmacokinetics.

Pharmacodynamics of this compound

Mechanism of Action

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition disrupts the vitamin K cycle, leading to a depletion of reduced vitamin K, which is an essential cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. The impaired synthesis of these clotting factors results in a dose-dependent anticoagulant response.

Figure 1: Mechanism of action of this compound.

Pharmacodynamic Effects and Monitoring

The anticoagulant effect of acenocoumarol is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR). The therapeutic INR range for most indications is between 2.0 and 3.0.

Influence of Pharmacogenetics

Genetic variations in CYP2C9 and VKORC1 are major determinants of the variability in acenocoumarol dose requirements and response.

-

CYP2C9 Polymorphisms: The CYP2C92 and CYP2C93 alleles are associated with decreased enzyme activity, leading to reduced clearance of this compound, increased exposure, and a higher risk of over-anticoagulation. Patients carrying these variants require lower maintenance doses.

-

VKORC1 Polymorphisms: Polymorphisms in the promoter region of VKORC1, such as -1639G>A, affect the expression of the enzyme and are strongly associated with acenocoumarol dose requirements.

References

- 1. A Brief Review on Determination of Acenocoumarol in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2019-1714 [excli.de]

- 3. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Activity of (S)-Acenocoumarol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticoagulant activity of (S)-Acenocoumarol, the levorotatory enantiomer of the widely used vitamin K antagonist. This document details its mechanism of action, presents available comparative data on its potency, outlines key experimental protocols for its evaluation, and includes visualizations of relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

This compound exerts its anticoagulant effect by targeting the vitamin K cycle, a critical pathway for the synthesis of several coagulation factors.[1][2] Like other coumarin derivatives, it acts as a potent inhibitor of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][3] This enzyme is responsible for the reduction of vitamin K epoxide to its active quinone form, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors.

The inhibition of VKOR by this compound leads to a depletion of the reduced form of vitamin K, thereby impairing the synthesis of functional coagulation factors II (prothrombin), VII, IX, and X.[1] This disruption of the coagulation cascade results in a prolongation of clotting time and a reduction in the propensity for thrombus formation.

Signaling Pathway: this compound and the Vitamin K Cycle

Caption: Inhibition of the Vitamin K Cycle by this compound.

Data on In Vitro Anticoagulant Potency

Stereoselectivity of Acenocoumarol Enantiomers

Acenocoumarol is a racemic mixture of (R)- and (S)-enantiomers. In contrast to warfarin, where the (S)-enantiomer is more potent, in vitro studies have indicated that (R)-Acenocoumarol is a more potent anticoagulant than this compound . This highlights the critical importance of stereochemistry in the anticoagulant activity of coumarin derivatives.

Comparative Potency of Racemic Acenocoumarol

Despite the lower in vitro potency of the (S)-enantiomer, racemic acenocoumarol has been shown to be a highly effective anticoagulant. In a cell-based assay comparing various vitamin K antagonists, racemic acenocoumarol was found to be the most potent inhibitor of VKOR activity.

| Anticoagulant | Relative In Vitro Potency (VKOR Inhibition) |

| Acenocoumarol (racemic) | Most Potent |

| Phenprocoumon | > Warfarin |

| Warfarin | > Fluindione |

| Fluindione | Least Potent |

This table is a qualitative summary based on the order of potency reported in scientific literature.

Experimental Protocols for In Vitro Evaluation

The in vitro anticoagulant activity of this compound is primarily assessed through its effect on plasma clotting times. The two most common assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).

Experimental Workflow: In Vitro Coagulation Assay

Caption: General workflow for in vitro anticoagulant activity testing.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in factors II, V, VII, and X.

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured.

Methodology:

-

Plasma Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Carefully aspirate the supernatant (PPP) for use in the assay.

-

-

Reagent and Sample Preparation:

-

Reconstitute the thromboplastin reagent according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and a vehicle control.

-

-

Assay Procedure:

-

Pre-warm the thromboplastin reagent and PPP to 37°C.

-

In a cuvette or test tube, mix a small volume of PPP with the desired concentration of this compound or vehicle control and incubate for a specified period (e.g., 2 minutes) at 37°C.

-

Initiate the clotting reaction by adding a pre-warmed volume of the thromboplastin-calcium chloride reagent.

-

Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.

-

Perform all measurements in duplicate or triplicate.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation, being sensitive to factors II, V, VIII, IX, X, XI, and XII.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is then measured.

Methodology:

-

Plasma Preparation:

-

Prepare PPP as described for the PT assay.

-

-

Reagent and Sample Preparation:

-

Reconstitute the aPTT reagent (containing an activator and phospholipids) and the calcium chloride solution as per the manufacturer's guidelines.

-

Prepare serial dilutions of this compound and a vehicle control.

-

-

Assay Procedure:

-

Pre-warm the aPTT reagent, calcium chloride solution, and PPP to 37°C.

-

In a cuvette or test tube, add equal volumes of PPP and the aPTT reagent.

-

Add the desired concentration of this compound or vehicle control and incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for activation of the contact factors.

-

Initiate coagulation by adding a pre-warmed volume of the calcium chloride solution.

-

Simultaneously start a timer and record the time to fibrin clot formation.

-

Perform all measurements in duplicate or triplicate.

-

Conclusion

This compound demonstrates in vitro anticoagulant activity through the well-established mechanism of Vitamin K Epoxide Reductase inhibition. While it is noted to be less potent than its (R)-enantiomer in vitro, the racemic mixture of acenocoumarol is a highly effective anticoagulant, surpassing the in vitro potency of other coumarins like warfarin. The standard in vitro assays for assessing its activity, the Prothrombin Time and Activated Partial Thromboplastin Time, provide a robust framework for its characterization and comparison with other anticoagulant compounds. Further research to quantify the specific IC50 of this compound on VKOR would provide a more complete understanding of its in vitro profile.

References

Metabolic Pathways of (S)-Acenocoumarol in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Acenocoumarol, the more rapidly cleared enantiomer of the racemic anticoagulant acenocoumarol, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth overview of the metabolic pathways of this compound in human liver microsomes, focusing on the enzymatic reactions, resulting metabolites, and the experimental methodologies used for their characterization. The information presented is intended to support research, drug development, and clinical pharmacology efforts related to this compound.

Introduction

Acenocoumarol is a vitamin K antagonist widely used for the prevention and treatment of thromboembolic disorders. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being more potent but also more rapidly metabolized and cleared from the body.[1] The rapid clearance of this compound is a key determinant of the overall pharmacokinetics and pharmacodynamics of the racemic drug. Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing the impact of pharmacogenetic variations, and optimizing therapeutic regimens. This guide focuses on the in vitro metabolism of this compound in human liver microsomes, a key experimental system for elucidating drug biotransformation pathways.

Primary Metabolic Pathways of this compound

The metabolism of this compound in human liver microsomes is dominated by oxidative reactions, specifically hydroxylation, catalyzed by cytochrome P450 enzymes.

Cytochrome P450-Mediated Hydroxylation

The principal enzyme responsible for the metabolism of this compound is Cytochrome P450 2C9 (CYP2C9) .[1][2][3] This enzyme catalyzes the hydroxylation of the coumarin ring at three main positions: 6, 7, and 8.[1]

-

(S)-6-hydroxyacenocoumarol: One of the major metabolites.

-

(S)-7-hydroxyacenocoumarol: The most abundant metabolite formed.

-

(S)-8-hydroxyacenocoumarol: A minor metabolite.

While CYP2C9 is the primary catalyst, minor contributions from other CYP isoforms, such as CYP2C18 and CYP2C19 , to the hydroxylation of this compound have been suggested.

The metabolic pathway can be visualized as follows:

Quantitative Analysis of this compound Metabolism

The formation of the hydroxylated metabolites of this compound has been characterized by enzyme kinetics studies. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

| Metabolite | Enzyme | Km (µM) | Vmax (relative ratio) | Reference |

| (S)-6-hydroxyacenocoumarol | CYP2C9 | < 1 | 0.9 | |

| (S)-7-hydroxyacenocoumarol | CYP2C9 | < 1 | 1.0 | |

| (S)-8-hydroxyacenocoumarol | CYP2C9 | < 1 | 0.1 |

Note: The Km values for the 6-, 7-, and 8-hydroxylations of this compound are reported to be equal.

Experimental Protocols

The following section outlines a generalized experimental protocol for studying the in vitro metabolism of this compound using human liver microsomes. This protocol is a synthesis of common practices described in the literature.

Materials and Reagents

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

CYP2C9-specific inhibitor (e.g., Sulfaphenazole)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

High-purity water

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Inhibitor Studies: To confirm the role of CYP2C9, parallel incubations can be performed in the presence of a CYP2C9-specific inhibitor like sulfaphenazole.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

Analytical Methodology

The analysis of this compound and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the parent drug from its more polar hydroxylated metabolites. The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the analytes. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and each metabolite are monitored.

Impact of CYP2C9 Polymorphisms

Genetic variations in the CYP2C9 gene can significantly alter the metabolism of this compound. The most well-studied variants are CYP2C92 and CYP2C93, which are associated with reduced enzyme activity.

-

CYP2C9*2: Leads to a moderate decrease in enzyme activity.

-

CYP2C9*3: Results in a substantial reduction in the metabolic clearance of this compound.

Individuals carrying these variant alleles exhibit slower clearance of this compound, leading to higher plasma concentrations and an increased risk of bleeding complications. Therefore, pharmacogenetic testing for CYP2C9 variants is often considered to personalize acenocoumarol therapy.

Conclusion

The metabolism of this compound in human liver microsomes is a well-defined process primarily driven by CYP2C9-mediated hydroxylation to form 6-, 7-, and 8-hydroxyacenocoumarol. The efficiency of this metabolic pathway is highly dependent on the genetic makeup of the CYP2C9 gene. A thorough understanding of these metabolic pathways and the experimental approaches to study them is essential for the continued safe and effective use of acenocoumarol in clinical practice and for the development of new anticoagulant therapies.

References

The Pivotal Role of Cytochrome P450 2C9 in the Metabolism of (S)-Acenocoumarol: A Technical Guide

Introduction

Acenocoumarol is a potent oral anticoagulant widely prescribed for the prevention and treatment of thromboembolic disorders. Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic effect is primarily attributed to the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1). The two enantiomers, however, exhibit distinct pharmacokinetic profiles, with the (S)-enantiomer being more rapidly cleared from the body.[1] The metabolic fate of (S)-acenocoumarol is almost exclusively dictated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9), making it a critical determinant of the drug's efficacy and safety profile.[1][2] This technical guide provides an in-depth examination of the role of CYP2C9 in this compound metabolism, focusing on the enzymatic pathways, the clinical impact of genetic variations, and the experimental methodologies used in its study.

Metabolic Pathway of this compound

The primary route of biotransformation for this compound is hydroxylation, a reaction catalyzed almost exclusively by CYP2C9 in the human liver.[1][3] This process involves the addition of a hydroxyl group to the coumarin ring structure, leading to the formation of less active or inactive metabolites that can be more readily excreted.

Specifically, CYP2C9 mediates hydroxylation at three principal positions on the this compound molecule: the 6-, 7-, and 8-positions. This metabolic action is highly specific to the (S)-enantiomer. In contrast, the (R)-enantiomer is metabolized by a broader range of enzymes, including CYP2C9, CYP1A2, and CYP2C19. Due to its rapid metabolism by CYP2C9, this compound is typically considered clinically inactive under normal circumstances, with the anticoagulant effect being driven by the more slowly cleared (R)-enantiomer. However, any impairment in CYP2C9 function can drastically alter this dynamic.

Quantitative Data on Metabolism and Pharmacogenetics

The influence of CYP2C9 on this compound metabolism is quantifiable through kinetic studies and clinical pharmacokinetic data. Genetic variations within the CYP2C9 gene further modulate these parameters, directly impacting patient dose requirements.

Table 1: In Vitro Kinetic Parameters of this compound Hydroxylation by CYP2C9

| Parameter | 6-Hydroxylation | 7-Hydroxylation | 8-Hydroxylation | Source |

|---|---|---|---|---|

| Km (Michaelis-Menten Constant) | Equal for all positions (<1 µM) | Equal for all positions (<1 µM) | Equal for all positions (<1 µM) |

| Vmax (Maximum Reaction Velocity) Ratio | 0.9 | 1 | 0.1 | |

Table 2: Pharmacokinetic Parameters of this compound by CYP2C9 Genotype

| Genotype | Mean Oral Clearance (L/h) | Plasma Half-Life (hours) | Source |

|---|---|---|---|

| CYP2C91/1 (Wild-Type) | 19.8 ± 3.1 | 1.0 ± 0.2 | |

| CYP2C91/3 | 10.9 ± 3.0 (45% lower) | 2.0 ± 0.7 (prolonged) |

| Heterozygous for CYP2C9*3 | 6%-10% of control values | 400%-500% of control values | |

Table 3: Impact of CYP2C9 Genotype on Acenocoumarol Maintenance Dose

| Genotype | Mean Maintenance Dose (mg/week) | Comparison to Wild-Type | Source |

|---|---|---|---|

| CYP2C91/1 (Wild-Type) | 17.1 ± 8.7 | - | |

| Carriers of CYP2C9*2 Allele | 14.6 ± 6.4 | 15% reduction |

| Carriers of CYP2C9*3 Allele | 11.2 ± 6.2 | 34% reduction | |

Table 4: Enzymatic Activity of CYP2C9 Variants on this compound Metabolism

| CYP2C9 Variant | Intrinsic Activity vs. Wild-Type (CYP2C9*1) | Underlying Kinetic Change | Source |

|---|---|---|---|

| CYP2C9*2 | ~50% | Intermediate reduction in enzyme activity |

| CYP2C9*3 | ~15% (85% reduction) | 2-fold higher Km and 70% lower Vmax | |

Impact of CYP2C9 Genetic Polymorphisms

The gene encoding CYP2C9 is highly polymorphic, with over 60 known variant alleles. The two most clinically significant variants are CYP2C92 and CYP2C93, both of which result in decreased enzymatic activity.

-

CYP2C9*2 : This variant leads to an intermediate reduction in enzyme function.

-

CYP2C9*3 : This allele is associated with a profound reduction in metabolic activity.

The clinical consequences for individuals carrying these variant alleles are significant. Due to impaired metabolism, this compound is cleared more slowly, leading to its accumulation in the plasma. This abolishes the typical first-pass effect and allows the normally inactive (S)-enantiomer to contribute significantly to the overall anticoagulant effect.

This altered pharmacokinetic profile necessitates lower maintenance doses of acenocoumarol for carriers of CYP2C92 and especially CYP2C93 alleles to achieve the target International Normalized Ratio (INR). Furthermore, these patients are at a markedly higher risk of over-anticoagulation (INR > 4.5), particularly during the initiation of therapy, and may experience greater instability in their anticoagulant response. The presence of a CYP2C9 polymorphism can triple the risk of over-anticoagulation if a patient is also taking a drug that inhibits CYP2C9.

Experimental Protocols

The characterization of CYP2C9's role in this compound metabolism relies on established in vitro and in vivo methodologies.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This method assesses the enzymatic conversion of the drug in a subcellular fraction rich in CYP enzymes.

-

Preparation : Human liver microsomes are prepared from donor tissue and protein concentration is quantified.

-

Incubation Mixture : A typical incubation mixture (e.g., 1 mL final volume) contains:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Human liver microsomes (e.g., 0.2-0.5 mg/mL)

-

This compound (substrate, at various concentrations to determine Km and Vmax)

-

NADPH-generating system (cofactor, e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

-

Inhibition Assay : To confirm the specific role of CYP2C9, parallel incubations are performed with a selective chemical inhibitor, such as sulfaphenazole.

-

Reaction : The mixture is pre-incubated at 37°C for 5 minutes. The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination : The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.

-

Analysis : Samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the formation of 6-, 7-, and 8-hydroxyacenocoumarol.

Protocol 2: Pharmacokinetic Study in Human Volunteers

This in vivo approach measures how the drug is absorbed, distributed, metabolized, and excreted in individuals with different CYP2C9 genotypes.

-

Subject Recruitment : Healthy volunteers are recruited and provide informed consent.

-

Genotyping : DNA is extracted from a blood sample, and CYP2C9 genotyping is performed using methods like PCR-RFLP to identify individuals with 1/1, 1/2, 1/3, etc., genotypes.

-

Drug Administration : Subjects receive a single oral dose of racemic acenocoumarol (e.g., 8 mg).

-

Sample Collection : Blood samples are collected into heparinized tubes at multiple time points post-dose (e.g., 0, 1, 2, 4, 7, 12, 24 hours).

-

Plasma Separation : Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalysis : Plasma concentrations of (R)- and this compound are determined using a validated chiral HPLC method.

-

Pharmacokinetic Analysis : Data are analyzed using non-compartmental methods to calculate key parameters such as oral clearance (CL/F), elimination half-life (t1/2), and area under the concentration-time curve (AUC).

Conclusion

Cytochrome P450 2C9 is the indispensable and rate-limiting enzyme in the metabolic clearance of this compound. Its genetic polymorphisms, particularly the CYP2C92 and CYP2C93 alleles, significantly reduce metabolic activity, leading to profound alterations in the drug's pharmacokinetic profile. This variability has direct clinical consequences, including the need for dose adjustments and an increased risk of adverse events like over-anticoagulation. A thorough understanding of the CYP2C9-(S)-acenocoumarol interaction is therefore paramount for drug development professionals and clinicians aiming to optimize anticoagulant therapy, enhance patient safety, and implement pharmacogenetic-guided dosing strategies.

References

The Discovery and Synthesis of Acenocoumarol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenocoumarol, a potent oral anticoagulant, has been a cornerstone in the prevention and treatment of thromboembolic disorders for over half a century. Its mechanism, centered on the antagonism of vitamin K, has inspired extensive research into its chemical scaffold. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving biological activities of acenocoumarol and its derivatives. Beyond its established role in coagulation, this document delves into the emerging anticancer and other pharmacological properties of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual diagrams of key pathways and workflows to support researchers in drug discovery and development.

Introduction: From Anticoagulation to New Therapeutic Frontiers

Acenocoumarol is a synthetic 4-hydroxycoumarin derivative widely prescribed as an oral anticoagulant.[1][2][3] It is used for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, and to prevent stroke in patients with atrial fibrillation.[1][2] The discovery of coumarin-based anticoagulants was a serendipitous event originating from the investigation of a hemorrhagic disease in cattle that consumed spoiled sweet clover hay, leading to the isolation of dicoumarol. This discovery paved the way for the synthesis of more potent and pharmacokinetically favorable derivatives, including warfarin and acenocoumarol, which was first produced in 1955.

The primary therapeutic action of acenocoumarol lies in its ability to inhibit the vitamin K epoxide reductase (VKOR) enzyme complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors. While effective, its use is complicated by a narrow therapeutic window and inter-individual dose variability, necessitating regular monitoring. These limitations, coupled with the vast therapeutic potential of the coumarin scaffold, have driven the exploration of novel acenocoumarol derivatives. Researchers have synthesized new analogues to enhance anticoagulant potency, improve pharmacokinetic profiles, and explore entirely new therapeutic applications, most notably in oncology. Recent studies have revealed that acenocoumarol and its derivatives possess anticancer, anti-melanogenic, and other biological activities, opening new avenues for drug development.

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol exerts its anticoagulant effect by disrupting the vitamin K cycle. Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. This post-translational modification is critical for their ability to bind calcium ions and participate in the coagulation cascade.

The key enzyme in this process is Vitamin K Epoxide Reductase (VKOR). Acenocoumarol inhibits VKOR, which leads to a depletion of the reduced form of vitamin K (vitamin KH2). This, in turn, prevents the gamma-carboxylation and subsequent activation of the vitamin K-dependent clotting factors, ultimately reducing thrombin generation and preventing the formation of blood clots.

Synthesis of Acenocoumarol and Its Derivatives

The synthesis of acenocoumarol and its derivatives hinges on the versatile chemistry of the 4-hydroxycoumarin core. This scaffold serves as a crucial starting material for a variety of chemical modifications.

Synthesis of the 4-Hydroxycoumarin Scaffold

Several methods exist for synthesizing the 4-hydroxycoumarin nucleus. A common and efficient approach involves the reaction of phenols with Meldrum's acid, followed by cyclization using Eaton's reagent (phosphoric anhydride in methylsulfonic acid) in a one-pot, solvent-free procedure. Other classical methods include the Perkin, Pechmann, or Knoevenagel reactions, starting from materials like phenols, salicylaldehydes, or 2'-hydroxyacetophenones.

Synthesis of Acenocoumarol

The standard synthesis of acenocoumarol is achieved through a Michael addition reaction. This involves the condensation of 4-hydroxycoumarin with 4-nitrobenzalacetone (an α,β-unsaturated ketone). The reaction can be catalyzed by bases like pyridine or conducted under various conditions to yield racemic acenocoumarol.

Synthesis of Acenocoumarol Derivatives

The modification of the acenocoumarol structure is an active area of research. A key strategy involves reacting acenocoumarol with various amines to create novel imino derivatives, which have shown enhanced anticoagulant properties. Other synthetic strategies focus on creating analogues of dicoumarol, a related compound, by reacting 4-hydroxycoumarin with various aldehydes. These reactions are often facilitated by microwave irradiation or green catalysts to improve yields and environmental friendliness.

Data on Synthesis of Acenocoumarol Derivatives

| Derivative Class | Starting Materials | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |

| Imino Derivatives | Acenocoumarol, Various Amines | Condensation | Not specified | Not specified | |

| Dicoumarol Analogues | 4-Hydroxycoumarin, Aromatic Aldehydes | Condensation | Microwave-assisted, one-pot | 20 - 86% | |

| 3-Substituted Coumarins | Salicylaldehydes, 1,3-Dicarbonyls | Knoevenagel Condensation | MgFe2O4 nanoparticles, Ultrasound | 63 - 73% | |

| Coumarin-3-carboxylates | o-Vanillin, Dimethyl/Diethyl Malonate | Knoevenagel Condensation | Lithium sulfate, Ultrasound | 96 - 97% | |

| Pyranocoumarins | 4-Hydroxycoumarins, Aldehydes, Acetophenones | Multi-component | Microwave-promoted | Not specified |

Biological Activities of Acenocoumarol Derivatives

Research into acenocoumarol derivatives has uncovered a spectrum of biological activities beyond anticoagulation, particularly in the realm of cancer therapy.

Enhanced Anticoagulant Activity

Efforts to improve upon the parent drug have led to the synthesis of derivatives with potentially superior anticoagulant profiles. For instance, novel imino derivatives of acenocoumarol were synthesized and separated into their stereoisomers. Computational and biological studies suggested that these new compounds could be better anticoagulant agents than acenocoumarol itself, potentially offering a more rapid onset of action or a more stable therapeutic effect.

Anticancer Properties

A growing body of evidence highlights the anticancer potential of coumarin compounds. Acenocoumarol and its derivatives have been shown to exhibit cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MDAMB231, MCF7), and colon (HCT116) cancer cells.

The proposed mechanisms for these anticancer effects are diverse:

-

Apoptosis Induction: Certain derivatives induce programmed cell death (apoptosis) through the mitochondrial pathway, marked by an increase in Bax, a decrease in Bcl-2, and activation of caspase-3.

-

Cell Cycle Arrest: Acenocoumarol can induce S-phase and G2/M-phase arrest in lung cancer cells.

-

Inhibition of Signaling Pathways: The drug has been shown to downregulate key signaling pathways involved in cancer proliferation, such as the KRAS and ERK2 pathways.

-

Inhibition of NQO1: Some dicoumarol analogues are potent inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors.

Other Biological Activities

Beyond anticoagulation and cancer, acenocoumarol derivatives are being explored for other therapeutic uses.

-

Anti-Melanogenic Effects: Acenocoumarol has been found to inhibit melanogenesis (melanin production) in B16F10 melanoma cells. It achieves this by suppressing the expression of key melanogenic enzymes through the downregulation of critical signaling pathways like MAPK and PI3K/Akt. This suggests a potential application in cosmetics or for treating hyperpigmentation disorders.

References

(S)-Acenocoumarol: A Comprehensive Structural and Characterization Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Acenocoumarol is the more potent enantiomer of the anticoagulant drug acenocoumarol, a vitamin K antagonist used in the prevention and treatment of thromboembolic disorders.[1][2] As a coumarin derivative, its mechanism of action involves the inhibition of vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle.[3][4][5] This inhibition leads to a reduction in the synthesis of active vitamin K-dependent coagulation factors II, VII, IX, and X, thereby decreasing the coagulability of the blood. This technical guide provides an in-depth overview of the structural analysis and characterization of this compound, including its physicochemical properties, spectral data, and the analytical methodologies used for its identification and quantification.

Physicochemical Properties

Acenocoumarol is a white, crystalline powder that is tasteless and odorless. It is slightly soluble in organic solvents and water.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅NO₆ | |

| Molecular Weight | 353.33 g/mol | |

| Melting Point | 197°C | |

| IUPAC Name | 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

| CAS Number | 152-72-7 |

Structural Characterization

The structural elucidation and characterization of this compound are crucial for understanding its biological activity and for quality control in pharmaceutical formulations. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹H NMR Chemical Shifts for Acenocoumarol Core Structure

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Coumarin & Phenyl Rings) | 7.0 - 8.5 | m |

| Methine Proton (Chiral Center) | ~4.5 - 5.0 | t or dd |

| Methylene Protons | ~3.0 - 3.5 | m |

| Methyl Protons | ~2.2 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table of Predicted ¹³C NMR Chemical Shifts for Acenocoumarol Core Structure

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Lactone) | ~160-165 |

| Carbonyl (Ketone) | ~205-210 |

| Aromatic Carbons | ~115-160 |

| C-O (enol) | ~160-165 |

| Methine (Chiral Center) | ~40-45 |

| Methylene | ~45-50 |

| Methyl | ~30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its quantification in biological matrices.

Table of Mass Spectrometry Data for Acenocoumarol

| Analysis Type | Ion Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| LC-MS/MS | ESI Negative | 352.10 | 265.00 | |

| GC-MS | EI | 353 | 311, 310, 157, 121 | |

| MS/MS | IT/ion trap | 354.0972 ([M+H]⁺) | 296.1, 192.1, 163.3 |

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. At present, specific crystallographic data for this compound is not available in the public domain, including the Cambridge Structural Database.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis of this compound.

Stereoselective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the separation and quantification of the (R) and (S) enantiomers of Acenocoumarol in human plasma.

Experimental Workflow for HPLC-MS/MS Analysis

Caption: Workflow for the stereoselective analysis of this compound.

Protocol Details:

-

Sample Preparation: Solid phase extraction of plasma samples.

-

Chromatographic Separation:

-

Column: Astec Chirobiotic V chiral column (5 µm, 4.6 mm × 100 mm).

-

Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 25 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: Waters Micromass® Quattro Premier mass spectrometer.

-

Ionization Mode: Turbo ion spray with negative ionization.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

A general method for the determination of acenocoumarol in pharmaceutical tablets.

Protocol Details:

-

Chromatographic Separation:

-

Column: Reverse phase C18 column.

-

Mobile Phase: Water (pH adjusted to 3.0 with phosphoric acid):Acetonitrile (50:50).

-

Flow Rate: Not specified.

-

Temperature: Ambient.

-

-

Detection:

-

Wavelength: 280 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the structural characterization of a small organic molecule like this compound.

Protocol Details:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the structure.

-

Biological Signaling Pathways

This compound primarily exerts its therapeutic effect by interfering with the vitamin K cycle. Recent studies have also highlighted its anti-inflammatory properties through the modulation of other signaling pathways.

Inhibition of the Vitamin K Cycle

Acenocoumarol inhibits Vitamin K Epoxide Reductase (VKOR), preventing the regeneration of reduced vitamin K (Vitamin KH₂). Vitamin KH₂ is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors, a critical step in their activation.

Caption: this compound's inhibition of the Vitamin K cycle.

Suppression of NF-κB and MAPK Signaling Pathways

Acenocoumarol has demonstrated anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators.

Caption: this compound's anti-inflammatory mechanism.

Conclusion

This technical guide has summarized the key aspects of the structural analysis and characterization of this compound. While detailed NMR and X-ray crystallographic data for the specific (S)-enantiomer remain to be fully disclosed in publicly accessible literature, the provided methodologies and existing spectral data offer a solid foundation for researchers and drug development professionals. The elucidation of its dual role as both an anticoagulant and a potential anti-inflammatory agent opens avenues for further investigation and therapeutic applications.

References

Methodological & Application

Application Note: Chiral Separation of Acenocoumarol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Acenocoumarol is a potent oral anticoagulant widely used in the management and prevention of thromboembolic disorders.[1] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-acenocoumarol. The enantiomers exhibit different pharmacokinetic and pharmacodynamic properties, making their separation and individual analysis crucial for therapeutic drug monitoring and drug development. This application note provides a detailed protocol for the chiral separation of acenocoumarol enantiomers using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). The method described is robust, reproducible, and suitable for analytical-scale separation.

An interesting characteristic of acenocoumarol is its existence in equilibrium with a cyclic hemiketal form. This results in the presence of four stereoisomers in solution, which can be effectively separated using the described HPLC method.[2][3][4]

Experimental Data

The following table summarizes the chromatographic parameters for the chiral separation of acenocoumarol enantiomers and their hemiketal forms on two different polysaccharide-based chiral stationary phases.

| Parameter | Chiralpak® IB | Chiralcel® OD |

| Mobile Phase | n-Hexane / Ethanol (70/30, v/v) | n-Hexane / 2-Propanol (90/10, v/v) |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Temperature | 25°C | 25°C |

| Detection | UV at 283 nm | UV at 283 nm |

| Resolution (Rs) | Good (baseline separation) | Good (baseline separation) |

Note: Specific retention times (k'), separation factors (α), and resolution factors (Rs) can be found in the cited literature and may vary slightly based on system-specific conditions.[2]

Experimental Protocols

1. Materials and Reagents

-

Acenocoumarol standard (racemic mixture)

-

HPLC-grade n-Hexane

-

HPLC-grade Ethanol (200 proof, absolute)

-

HPLC-grade 2-Propanol

-

Methanol for sample dissolution

-

HPLC system with a UV detector

-

Chiralpak® IB column (250 x 4.6 mm, 5 µm) or Chiralcel® OD column (250 x 4.6 mm, 10 µm)

-

Syringe filters (0.45 µm)

2. Standard Solution Preparation

-

Prepare a stock solution of racemic acenocoumarol at a concentration of 1 mg/mL in methanol.

-

Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

Protect the solution from light by storing it in a dark flask until analysis.

3. HPLC System Setup and Operation

-

Equilibrate the chosen chiral column (Chiralpak® IB or Chiralcel® OD) with the corresponding mobile phase for at least 30 minutes at a flow rate of 0.5 mL/min.

-

Set the column oven temperature to 25°C.

-

Set the UV detector wavelength to 283 nm.

-

Inject 20 µL of the prepared standard solution into the HPLC system.

-

Run the analysis in isocratic mode.

-

Monitor the chromatogram for the elution of the four peaks corresponding to the enantiomers of acenocoumarol and its hemiketal form.

Experimental Workflow and Logical Relationships